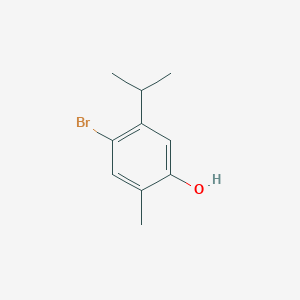

4-Bromo-5-isopropyl-2-methylbenzenol

Description

BenchChem offers high-quality 4-Bromo-5-isopropyl-2-methylbenzenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-isopropyl-2-methylbenzenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-methyl-5-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZJYFWYHBUUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377340 | |

| Record name | 4-Bromo-2-methyl-5-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121665-99-4 | |

| Record name | 4-Bromo-2-methyl-5-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-Bromo-5-isopropyl-2-methylbenzenol

Technical Whitepaper: Regioselective Synthesis of 4-Bromo-5-isopropyl-2-methylbenzenol

Executive Summary

This technical guide details the regioselective bromination of Carvacrol (5-isopropyl-2-methylphenol) to synthesize 4-Bromo-5-isopropyl-2-methylbenzenol . Unlike its isomer 4-bromothymol, this specific congener requires precise control over electrophilic aromatic substitution (EAS) to prevent ortho-substitution at the sterically congested C6 position.

This protocol utilizes N-Bromosuccinimide (NBS) in polar aprotic solvents (Acetonitrile/DMF), a method superior to elemental bromine (

Key Applications:

-

Pharmacophore Development: Precursor for Suzuki-Miyaura cross-coupling in antibiotic discovery.

-

Antimicrobial Agents: Enhanced lipophilicity compared to parent carvacrol.

-

Total Synthesis: Functional handle for further ring elaboration.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 4-Bromo-5-isopropyl-2-methylbenzenol |

| Common Name | 4-Bromocarvacrol |

| Molecular Formula | |

| Molecular Weight | 229.11 g/mol |

| Appearance | Viscous pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in |

| Precursor | Carvacrol (Natural or Synthetic) |

Retrosynthetic Analysis & Mechanism

The synthesis relies on Electrophilic Aromatic Substitution (EAS). The phenolic hydroxyl group (-OH) at C1 is the strongest activating group, directing incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

-

C2: Blocked by the methyl group.

-

C6 (Ortho): Sterically hindered by the adjacent -OH and the bulky isopropyl group at C5.

-

C4 (Para): The most accessible site, flanked by a proton (C3) and the isopropyl group (C5).

Mechanistic Pathway: The reaction proceeds via the formation of a bromonium ion complex or direct electrophilic attack by polarized bromine species generated from NBS.

Figure 1: Mechanistic pathway for the bromination of Carvacrol using NBS.

Experimental Protocol

Safety Warning: NBS is an irritant. Brominated phenols can be corrosive. Perform all operations in a fume hood.

Reagents:

-

Carvacrol (>98% purity)

-

N-Bromosuccinimide (NBS) (Recrystallized from water if yellow/degraded)

-

Acetonitrile (ACN) (HPLC Grade)

-

Sodium Thiosulfate (

) -

Ethyl Acetate (EtOAc) / Hexanes

Step-by-Step Methodology:

-

Preparation:

-

Dissolve 10.0 mmol (1.50 g) of Carvacrol in 20 mL of Acetonitrile (ACN) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C using an ice bath. Low temperature improves regioselectivity by reducing kinetic energy, favoring the thermodynamic para-product.

-

-

Bromination:

-

Add 10.5 mmol (1.87 g, 1.05 eq) of NBS portion-wise over 15 minutes. Note: Do not dump all at once; exothermic control is vital.

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 2–4 hours . Monitor via TLC (Hexane:EtOAc 9:1). The starting material (

) should disappear, replaced by a slightly less polar spot.

-

-

Quenching & Workup:

-

Concentrate the reaction mixture under reduced pressure to remove most ACN.

-

Redissolve the residue in 50 mL EtOAc .

-

Wash with 20 mL saturated

(to remove excess bromine/oxidants). -

Wash with 20 mL water followed by 20 mL brine .

-

Dry the organic layer over anhydrous

, filter, and concentrate.[1]

-

-

Purification:

-

The crude residue often contains succinimide.

-

Method A (Flash Column): Silica gel chromatography eluting with 0-5% EtOAc in Hexanes.

-

Method B (Crystallization): If solid, recrystallize from cold hexanes.

-

Figure 2: Operational workflow for the synthesis process.

Characterization & Validation

To ensure the product is 4-bromo (para) and not 6-bromo (ortho), NMR analysis is critical.

-

1H NMR (CDCl3, 400 MHz):

- 7.2-7.3 ppm (s, 1H): Aromatic proton at C3 or C6. In the product, the para-proton is gone. You should see two singlets (or weak doublets) for the remaining isolated aromatic protons (C3 and C6).

- 5.0-5.5 ppm (s, 1H): Phenolic -OH (exchangeable).

- 3.1-3.3 ppm (sept, 1H): Isopropyl CH.

- 2.2-2.3 ppm (s, 3H): Methyl group.

- 1.1-1.2 ppm (d, 6H): Isopropyl methyls.

-

Key Diagnostic: The loss of the AB splitting pattern typical of the 1,2,4-substituted ring of Carvacrol. The product will show two aromatic singlets (para to each other across the ring, but chemically non-equivalent).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Polybromination | Excess NBS or high temp | Strictly control NBS equivalents (1.0-1.05) and keep at 0°C initially. |

| Ortho-isomer (C6) | Solvent polarity issues | Use ACN or add catalytic Mandelic Acid to enhance regioselectivity [1]. |

| Low Yield | Incomplete conversion | Extend reaction time; ensure NBS is fresh (white, not yellow). |

References

-

Baker, S. I., et al. (2022).[2] "Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives."[3] The Journal of Organic Chemistry. Available at: [Link][3]

-

PubChem. (2024).[4] "4-Bromo-2-methyl-5-(propan-2-yl)phenol Compound Summary." National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). "N-Bromosuccinimide (NBS) in Organic Synthesis." Available at: [Link]

Sources

A Technical Guide to Regioselective Synthesis of Polysubstituted Phenols: Strategies, Mechanisms, and Protocols

Executive Summary: The precise control of substituent placement on a phenolic core is a foundational challenge in modern organic synthesis, directly impacting the biological activity and material properties of target molecules. Polysubstituted phenols are privileged scaffolds in pharmaceuticals, agrochemicals, and functional materials.[1] This technical guide moves beyond classical electrophilic substitution to provide researchers, scientists, and drug development professionals with an in-depth analysis of contemporary, high-regioselectivity strategies. We will explore the mechanistic underpinnings and practical applications of Directed ortho-Metalation (DoM), Transition-Metal-Catalyzed C-H Functionalization, Dearomatization-Rearomatization tactics, and Cycloaddition/Aromatization reactions. Each section is grounded in authoritative literature and includes detailed experimental protocols to bridge theory with practice.

The Fundamental Challenge: Overcoming the Innate Reactivity of the Phenolic Ring

The hydroxyl group of a phenol is a powerful activating, ortho, para-directing substituent for Electrophilic Aromatic Substitution (EAS). This is a direct consequence of the lone pairs on the oxygen atom, which can be delocalized into the aromatic π-system, thereby stabilizing the positively charged Wheland intermediate (arenium ion) formed during the attack of an electrophile.[2][3] The resonance structures show a buildup of electron density at the ortho and para positions, making them the primary sites of reaction.[4]

While fundamental, this innate reactivity presents significant challenges for the synthesis of specific polysubstituted isomers:

-

Mixtures of Products: EAS on an unsubstituted phenol typically yields a mixture of ortho and para isomers, which often require difficult chromatographic separation.[5]

-

Polysubstitution: The strong activating nature of the hydroxyl group can lead to multiple substitutions on the ring, which is often undesirable.

These limitations have driven the development of more sophisticated methodologies that can override the natural electronic bias of the phenol ring and achieve substitution at a single, desired position.

Caption: Resonance stabilization of intermediates in EAS of phenol.

Ortho-Selective Strategies: Directed ortho-Metalation (DoM)

Directed ortho-Metalation (DoM) is arguably the most robust and widely used strategy for achieving exclusive functionalization at the position adjacent to the hydroxyl group.[6] The core principle involves converting the phenol to a derivative bearing a Directed Metalation Group (DMG). This group coordinates with a strong organolithium base, delivering it to the proximal C-H bond for deprotonation (lithiation). The resulting aryllithium intermediate is a powerful nucleophile that can be trapped with a wide variety of electrophiles.[5][7]

The Role of the Directing Group

The choice of the DMG is critical. It must be able to coordinate the base, be stable to the reaction conditions, and ideally, be easily removed to regenerate the free phenol. Common DMGs for phenols include O-aryl carbamates and various ether protecting groups.[7][8] O-aryl carbamates are particularly effective but can be prone to anionic Fries rearrangement at higher temperatures, which can be a competing reaction pathway.[7]

| Directing Group (R in Ph-O-R) | Typical Base | Temp. (°C) | Advantages | Disadvantages |

| -CONEt₂ (Carbamate) | s-BuLi/TMEDA | -78 | Highly reliable, strong directing effect. | Can undergo anionic Fries rearrangement.[7] |

| -CH₂OCH₃ (MOM ether) | n-BuLi or t-BuLi | 0 to RT | Stable, good directing group. | Deprotection requires acidic conditions. |

| -THP (Tetrahydropyranyl ether) | n-BuLi or s-BuLi | 0 | Stable, provides a stable aryllithium.[8] | Introduces a chiral center, acidic deprotection. |

| -SiMe₃ (Silyl ether) | n-BuLi/TMEDA | -78 | Easily installed and removed. | Can be labile under basic conditions.[9] |

Experimental Protocol: Ortho-Substitution of a Phenol via In Situ N-Silyl Carbamate Protection and Lithiation[10]

This procedure provides a high-yielding route to ortho-substituted phenols by avoiding the isolation of sensitive intermediates.

-

In Situ Protection: To a solution of the O-aryl N-isopropylcarbamate (1.0 equiv) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.1 equiv) in anhydrous diethyl ether at 0 °C, add triethylsilyl triflate (1.1 equiv) dropwise. Stir for 30 minutes. The byproduct TMEDA·HOTf precipitates.

-

Ortho-Lithiation: Cool the resulting suspension to -78 °C. Add n-butyllithium (1.1 equiv) dropwise over 15 minutes. Stir the mixture at -78 °C for 1 hour to generate the ortho-lithiated species.

-

Electrophilic Quench: Add the desired electrophile (e.g., trimethylsilyl chloride, 1.2 equiv) to the solution and allow the reaction to slowly warm to room temperature overnight.

-

Work-up and Deprotection: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The N-silyl group is cleaved during this aqueous work-up.

-

Carbamate Cleavage: The resulting ortho-substituted O-aryl N-isopropylcarbamate is dissolved in methanol, and a solution of KOH (5.0 equiv) in water is added. The mixture is heated to reflux until the starting material is consumed (monitored by TLC). After cooling, the mixture is acidified with HCl and extracted to yield the pure ortho-substituted phenol.

Caption: A generalized workflow for Directed ortho-Metalation (DoM).

Transition-Metal-Catalyzed C-H Functionalization

Transition-metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical tool for forging new bonds directly onto the phenol scaffold.[10][11] These methods can offer regioselectivity that is complementary or orthogonal to classical approaches.

Ortho-C-H Functionalization: The Power of the Free Hydroxyl

Remarkably, the unprotected phenolic hydroxyl group can serve as an effective directing group in certain transition-metal-catalyzed reactions, particularly with palladium.[10][12] This approach obviates the need for protection-deprotection steps. The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism, where the acidic O-H proton is transferred to a basic ligand as the metal coordinates and cleaves the ortho C-H bond.

Remote C-H Functionalization: Accessing the Meta and Para Positions

Functionalizing the meta and para positions of phenols is a significant challenge because these sites are electronically disfavored and sterically remote from the hydroxyl group.[13]

-

Para-Selectivity: Achieving para selectivity often requires the installation of a long, removable directing group or "template" that positions the catalyst over the remote C-H bond.[14] In some cases, high para-selectivity can be achieved without a directing group by carefully tuning the steric properties of the catalyst's ligand and the phenol's protecting group.[15]

-

Meta-Selectivity: This remains one of the most difficult transformations. One innovative strategy involves an initial ortho-arylation using a Bi(V) reagent, which forms a dearomatized dienone intermediate. This intermediate then undergoes a Lewis acid-catalyzed 1,2-aryl migration (a dienone-phenol rearrangement) to furnish the meta-arylated product.[13]

Caption: Removable template for para-C-H functionalization.

Dearomatization-Rearomatization Strategies

A conceptually elegant approach to achieving regiocontrol involves a sequence of dearomatization followed by rearomatization.[16][17] This strategy temporarily disrupts the stable aromatic system to allow for a selective reaction, after which aromaticity is restored to yield the final substituted product.

A notable example is the palladium-catalyzed ortho-selective alkylation of phenols with primary alcohols.[18][19] This process is believed to involve the oxidation of the primary alcohol to an aldehyde, which then undergoes an aldol-type reaction with the phenol. The key is a dearomatization step to form a cyclohexadienone intermediate, which then undergoes dehydration and tautomerization to rearomatize, ultimately yielding the ortho-alkylated phenol with water as the only byproduct.

Ring Construction for Absolute Regiocontrol: The Cycloaddition Approach

When complete and unambiguous control over the substitution pattern is required, building the aromatic ring from acyclic or non-aromatic precursors is the ultimate strategy.[20]

Diels-Alder/[4+2] Cycloaddition

The Diels-Alder reaction is a powerful tool for this purpose. A highly effective modern variant involves the [4+2] cycloaddition of a 3-hydroxypyrone (acting as the diene) with a substituted nitroalkene (acting as a masked alkyne dienophile).[21][22] The reaction proceeds through a cascade involving the initial cycloaddition, elimination of nitrous acid, and a retro-Diels-Alder reaction to extrude CO₂, leading to the formation of a highly substituted phenol. The regiochemistry is completely controlled by the substitution patterns of the starting pyrone and nitroalkene, allowing for the synthesis of even pentasubstituted phenols.[21]

Experimental Protocol: Synthesis of a Polysubstituted Phenol via [4+2] Cyclo-Condensation[22]

This protocol provides a one-step synthesis of a highly substituted phenol with complete regiochemical control.

-

Reaction Setup: In a sealed tube, combine the 3-hydroxypyrone derivative (1.0 equiv), the corresponding nitroalkene (1.2 equiv), and butylated hydroxytoluene (BHT, 0.1 equiv) as a radical inhibitor.

-

Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the hydroxypyrone.

-

Reaction Execution: Seal the tube tightly and heat the mixture in an oil bath at 150 °C for 16 hours.

-

Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purification: The crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure, polysubstituted phenol.

Caption: General scheme for phenol synthesis via a Diels-Alder cascade.

Conclusion and Outlook

The synthesis of polysubstituted phenols has matured far beyond the confines of classical electrophilic aromatic substitution. The modern synthetic chemist now has a powerful and diverse toolkit to achieve virtually any desired substitution pattern with high regioselectivity. Directed ortho-metalation remains a workhorse for ortho-functionalization, while transition-metal-catalyzed C-H activation has opened new avenues for accessing previously challenging meta and para positions. For ultimate control, ring-forming strategies like the Diels-Alder reaction provide a programmable and unambiguous route to complex phenolic structures. The choice of strategy depends on the target molecule's specific substitution pattern, functional group tolerance, and scalability requirements. Future developments will likely focus on enhancing the catalytic efficiency and sustainability of these methods, including the use of photoredox and enzymatic catalysis, to further streamline the synthesis of these vital chemical entities.

References

-

Title: C–H Functionalization via Remote Hydride Elimination: Palladium Catalyzed Dehydrogenation of ortho-Acyl Phenols to Flavonoids Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Non-directed highly para-selective CH functionalization of TIPS-protected phenols promoted by a carboxylic acid ligand Source: ChemRxiv URL: [Link]

-

Title: Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols Source: PMC - NIH URL: [Link]

-

Title: Directed (ortho) Metallation Source: University of Liverpool URL: [Link]

-

Title: Regiospecific Synthesis of Ortho Substituted Phenols Source: CORE URL: [Link]

-

Title: Directing Groups in SE Ar Source: University of Alberta URL: [Link]

-

Title: Transition-metal-catalyzed ortho-selective C−H functionalization reactions of free phenols Source: Wiley Online Library URL: [Link]

-

Title: Synthesis of substituted phenols by directed ortho-lithiation of in situ N-silyl-protected O-aryl N-monoalkylcarbamates Source: Canadian Science Publishing URL: [Link]

-

Title: Electrophilic aromatic directing groups Source: Wikipedia URL: [Link]

-

Title: Palladium-Catalyzed Directed para C−H Functionalization of Phenols Source: ResearchGate URL: [Link]

-

Title: Ch24: Electrophilic Arom. Subs. of phenols Source: University of Calgary URL: [Link]

-

Title: Dearomatization-Rearomatization Strategy for ortho-Selective Alkylation of Phenols with Primary Alcohols Source: PubMed URL: [Link]

-

Title: Dearomatization‐Rearomatization Strategy for ortho‐Selective Alkylation of Phenols with Primary Alcohols Source: ResearchGate URL: [Link]

-

Title: meta-Selective C–H Arylation of Phenols via Regiodiversion of Electrophilic Aromatic Substitution Source: Synfacts URL: [Link]

-

Title: Access to Phenolic Pyridopyridazinones and Phthalazinones Using THP Ether-Directed Ortho Lithiation Source: ACS Publications URL: [Link]

-

Title: Directive Influence of Groups on Electrophilic Aromatic Substitution Source: Aakash Institute URL: [Link]

-

Title: A scalable and green one-minute synthesis of substituted phenols Source: PMC - NIH URL: [Link]

-

Title: 16.4: Substituent Effects in Electrophilic Substitutions Source: Chemistry LibreTexts URL: [Link]

-

Title: C−H activation strategies for the synthesis of phenols Source: ResearchGate URL: [Link]

-

Title: Recent Advances in Regioselective C-H Bond Functionalization of Free Phenols Source: PubMed URL: [Link]

-

Title: Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control Source: Beaudry Research Group - Oregon State University URL: [Link]

-

Title: Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control Source: ResearchGate URL: [Link]

-

Title: Palladium(0)-Catalyzed Arylative Dearomatization of Phenols Source: PMC - NIH URL: [Link]

-

Title: Phenol - Synthesis Source: Wikipedia URL: [Link]

Sources

- 1. A scalable and green one-minute synthesis of substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. "Regiospecific Synthesis of Ortho Substituted Phenols" by Ravindra Kotha Balasainath [digitalcommons.wku.edu]

- 6. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uwindsor.ca [uwindsor.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in Regioselective C-H Bond Functionalization of Free Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. thieme.de [thieme.de]

- 14. researchgate.net [researchgate.net]

- 15. html.rhhz.net [html.rhhz.net]

- 16. thieme-connect.com [thieme-connect.com]

- 17. Palladium(0)-Catalyzed Arylative Dearomatization of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dearomatization-Rearomatization Strategy for ortho-Selective Alkylation of Phenols with Primary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 22. researchgate.net [researchgate.net]

Technical Monograph: 4-Bromo-5-isopropyl-2-methylbenzenol

Common Name: 4-Bromocarvacrol Document Type: Technical Safety & Application Guide Version: 2.0 (Scientific Reference)[1]

Executive Summary & Chemical Identity

4-Bromo-5-isopropyl-2-methylbenzenol (CAS: 121665-99-4) is a halogenated phenolic derivative of carvacrol.[1] It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling and as a "warhead" in the development of Proteolysis Targeting Chimeras (PROTACs).

Unlike its isomer 4-bromothymol, this compound possesses a specific steric profile due to the ortho-methyl and meta-isopropyl arrangement relative to the hydroxyl group, influencing both its reactivity and binding affinity in biological targets.[1]

Chemical Constants Table

| Property | Data |

| IUPAC Name | 4-Bromo-5-isopropyl-2-methylphenol |

| CAS Number | 121665-99-4 |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol |

| Appearance | Viscous oil or low-melting solid (off-white) |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |

| LogP (Predicted) | ~4.0 (Highly Lipophilic) |

| pKa (Predicted) | ~10.2 (Phenolic OH) |

Safety Assessment (GHS Standards)

Note: As a specialized intermediate, full regulatory SDS data is often extrapolated from the parent carvacrol and analogous bromophenols. The following represents a conservative safety profile for laboratory handling.

Hazard Classification (GHS)[1][2]

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1][2][3]

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][4][5]

-

Aquatic Toxicity (Chronic): Category 2 (Toxic to aquatic life with long-lasting effects).[1][2][5]

Precautionary Handling Protocol

Engineering Controls: All open handling must occur within a certified chemical fume hood. PPE Requirements:

-

Eyes: Chemical splash goggles + Face shield (if pouring >100mL).[1]

-

Hands: Double-gloving recommended.[1] Inner: Nitrile (4 mil); Outer: Neoprene or extended-cuff Nitrile (8 mil).[1] Brominated phenols can penetrate standard nitrile over time.[1]

-

Respiratory: If aerosols are generated, use a NIOSH-approved respirator with organic vapor/acid gas cartridges (OV/AG).[1]

Emergency Response Logic

The following decision tree outlines the immediate response to exposure incidents.

Figure 1: Emergency response decision tree for brominated phenol exposure. Note the specific use of PEG (Polyethylene Glycol) for skin decontamination, which solubilizes phenols better than water alone.

Synthesis & Manufacturing

Objective: Regioselective bromination of Carvacrol (5-isopropyl-2-methylphenol) to yield 4-Bromo-5-isopropyl-2-methylbenzenol.[1]

Mechanistic Insight

The hydroxyl group (-OH) at position 1 is the strongest activating group and directs ortho/para.[1] The methyl group at position 2 blocks one ortho site.[1] The isopropyl group at position 5 sterically hinders position 6.[1] Consequently, electrophilic aromatic substitution is heavily favored at position 4 (para to the -OH), allowing for high regioselectivity without complex protecting group strategies.[1]

Experimental Protocol

Reagents:

-

Carvacrol (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (1.05 eq)[1]

-

Acetonitrile (MeCN) (0.1 M concentration)[1]

-

Ammonium Acetate (10 mol% - Catalyst)[1]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Carvacrol (15.0 g, 100 mmol) in MeCN (1000 mL).

-

Catalyst Addition: Add Ammonium Acetate (0.77 g, 10 mmol). Cool the solution to 0°C using an ice bath.

-

Bromination: Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes. Crucial: Keep dark.[1] Brominations are light-sensitive and can lead to radical side reactions on the benzylic positions if exposed to strong light.[1]

-

Monitoring: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1] The starting material (Carvacrol) should disappear, and a new peak (M+ 228/230) should appear.

-

Quench: Pour reaction mixture into cold water (500 mL) containing 5% Sodium Thiosulfate (to reduce unreacted bromine species).

-

Extraction: Extract with Dichloromethane (3 x 200 mL).

-

Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If necessary, purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).[1]

Synthesis Workflow Diagram

Figure 2: Linear workflow for the regioselective synthesis of 4-Bromocarvacrol using NBS.

Applications in Drug Development

The 4-bromo handle on the carvacrol scaffold transforms a natural product into a versatile synthetic building block.[1]

Suzuki-Miyaura Cross-Coupling

The aryl bromide is an excellent electrophile for Palladium-catalyzed cross-coupling.[1]

-

Utility: Used to attach biaryl systems to the phenolic core.[1]

-

Relevance: This motif is frequently observed in antimicrobial research where lipophilic tails are added to phenols to enhance membrane penetration.[1]

PROTAC Linker Attachment

Recent trends in protein degradation utilize the phenolic -OH for linker attachment (via alkylation) while the aryl bromide serves as a site to attach the E3 ligase ligand or the protein of interest ligand.[1]

-

Strategy: The 4-position offers a vector extending away from the binding pocket of carvacrol-based ligands, minimizing steric clash during ternary complex formation.[1]

References

-

PubChem. (2024).[1] Compound Summary: 4-bromo-2-methyl-5-(propan-2-yl)phenol (CAS 121665-99-4).[1] National Library of Medicine.[1] Link[1]

-

Santa Cruz Biotechnology. (2024).[1][2][4] 4-Bromo-5-isopropyl-2-methylbenzenol Product Data.Link[1]

-

Sigma-Aldrich. (2024).[1][2][4] Safety Data Sheet: Carvacrol (Parent Compound).[1][6]Link[1]

-

ECHA (European Chemicals Agency). (2024).[1] Registration Dossier: Phenol, 2-methyl-5-(1-methylethyl)-.[1][5]Link[1]

Sources

A Researcher's Guide to Navigating CAS Registry for Substituted Aromatic Compounds

Abstract

The accurate identification of chemical substances is a cornerstone of scientific research, particularly in the fields of chemistry, pharmacology, and drug development. The Chemical Abstracts Service (CAS) Registry Number®, a unique numerical identifier, serves as the global standard for this purpose. However, the vast and complex landscape of substituted aromatic compounds presents unique challenges for researchers attempting to retrieve a specific CAS number. This in-depth technical guide provides a systematic approach to CAS number lookup for this important class of molecules. We will delve into the intricacies of nomenclature, explore the functionalities of key databases, and present field-proven strategies to ensure accurate and efficient identification, thereby upholding the principles of scientific integrity and reproducibility.

The Foundational Role of the CAS Number in Research

A CAS Registry Number (often referred to as a CAS number) is a unique identifier assigned to every chemical substance described in the open scientific literature. This includes organic and inorganic compounds, minerals, isotopes, alloys, and polymers. The number itself, separated by hyphens into three parts, is assigned in sequential order and does not have any inherent chemical meaning. Its true value lies in its unambiguity. A single compound can have numerous systematic, proprietary, or common names, which can lead to confusion and errors in scientific communication and data management. The CAS number eliminates this ambiguity, providing a single, universally recognized identifier for a specific substance.

For researchers in drug development, the CAS number is indispensable. It is used in:

-

Regulatory Submissions: Agencies like the FDA and ECHA require CAS numbers for substance identification.

-

Patent Applications: Precise identification is crucial for defining the scope of an invention.

-

Procurement: Ensuring the correct chemical is ordered from suppliers.

-

Safety Data Sheets (SDS): Linking a compound to its specific safety and handling information.

-

Literature and Database Searching: Accurately retrieving all relevant information about a compound of interest.

The Nomenclature Challenge of Substituted Aromatics

Substituted aromatic compounds are characterized by a core aromatic ring (like benzene) with one or more hydrogen atoms replaced by other functional groups. The complexity of their nomenclature is a primary hurdle in CAS number lookup.

-

IUPAC Nomenclature: The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For substituted benzenes, this involves numbering the ring to give the substituents the lowest possible locants and then listing them alphabetically. For example, 1-chloro-2-nitrobenzene and 2-chloro-1-nitrobenzene are the same compound, but only the former follows IUPAC rules. However, many historical or common names are still widely used and recognized by CAS.

-

Common and Trivial Names: Many substituted aromatics are better known by their common names. For instance, methylbenzene is almost universally referred to as toluene, and aminobenzene is known as aniline. These common names are often accepted in chemical databases, but relying solely on them can be problematic as they may not be unique or universally recognized.

-

Positional Isomers: The relative positions of substituents on the aromatic ring give rise to isomers (ortho-, meta-, para-). For example, there are three distinct isomers of dichlorobenzene: 1,2-dichlorobenzene (ortho), 1,3-dichlorobenzene (meta), and 1,4-dichlorobenzene (para). Each of these isomers has its own unique CAS number.

This variability in naming necessitates a multi-pronged approach to searching for a CAS number.

Strategic CAS Number Lookup: A Workflow for Researchers

A successful CAS number lookup requires a systematic and often iterative process. The following workflow is designed to maximize the chances of accurately identifying the desired compound.

Caption: A logical workflow for systematic CAS number lookup of substituted aromatic compounds.

Step-by-Step Protocol for Database Searching

Objective: To accurately determine the CAS number for a substituted aromatic compound.

Materials:

-

A computer with internet access.

-

Known information about the target compound (e.g., chemical name, structure, molecular formula).

Methodology:

-

Select a Primary Database:

-

CAS SciFinder-n®: This is the most authoritative and comprehensive database for chemical information, maintained by the Chemical Abstracts Service itself. It offers powerful search tools, including structure and substructure searching. Access is typically subscription-based through an institution.

-

PubChem: A free and extensive database hosted by the National Institutes of Health (NIH). It aggregates information from numerous sources and is an excellent starting point.

-

ChemSpider: A free chemical structure database provided by the Royal Society of Chemistry, offering fast access to over 100 million structures from hundreds of data sources.

-

-

Execute Search by Name (Initial Approach):

-

Enter the most likely IUPAC name for the compound into the search bar.

-

If the IUPAC name yields no or ambiguous results, search using common or trivial names.

-

Be mindful of spelling and formatting variations (e.g., "ortho-xylene" vs. "o-xylene" vs. "1,2-dimethylbenzene").

-

-

Execute Search by Structure (Most Definitive Approach):

-

If the chemical structure is known, this is the most reliable search method.

-

Use the database's built-in chemical drawing tool to sketch the structure of the substituted aromatic compound.

-

Alternatively, if you have a SMILES (Simplified Molecular-Input Line-Entry System) or InChI (International Chemical Identifier) string, these can be used to search for the exact structure.

-

Example (SMILES for 1-chloro-2-nitrobenzene): c1ccc(c(c1)Cl)[O-]

-

Example (InChI for 1-chloro-2-nitrobenzene): InChI=1S/C6H4ClNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H

-

-

-

Execute Search by Molecular Formula (Broad Approach):

-

This method is useful when the exact connectivity of the substituents is unknown or to find all isomers of a compound.

-

Enter the molecular formula (e.g., C₇H₈O for cresol isomers).

-

This will return a list of all compounds with that formula, from which you will need to identify the specific isomer of interest based on its name or structure.

-

-

Review and Verify Results:

-

Carefully examine the search results. The database will typically provide the CAS number, chemical structure, molecular formula, and various synonyms.

-

Crucial Step: Cross-reference the retrieved CAS number in at least one other reputable database to ensure consistency and accuracy. Discrepancies, though rare for well-established compounds, can occur.

-

Pay close attention to stereochemistry and isotopic labeling, as these will result in different CAS numbers.

-

Data Presentation: Case Studies

To illustrate the process, let's consider a few examples of substituted aromatic compounds and the information you would expect to find.

| Compound Name | Structure | Molecular Formula | CAS Number | Synonyms |

| 1,2-Dichlorobenzene | Clc1ccccc1Cl | C₆H₄Cl₂ | 95-50-1 | o-Dichlorobenzene, Ortho-dichlorobenzene |

| 2,4,6-Trinitrotoluene | Cc1c(cc(c(c1[O-])[O-])[O-]) | C₇H₅N₃O₆ | 118-96-7 | TNT, Trinitrotoluene |

| 4-Hydroxybenzoic acid | c1cc(ccc1C(=O)O)O | C₇H₆O₃ | 99-96-7 | p-Hydroxybenzoic acid, PHBA |

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The trustworthiness of a CAS number lookup is established through a process of convergence and cross-verification.

Caption: Self-validating workflow for ensuring CAS number accuracy through cross-referencing.

If searches based on different identifiers (e.g., IUPAC name and drawn structure) converge on the same CAS number across multiple authoritative databases, the confidence in that number is exceptionally high. If a discrepancy arises, it signals the need to re-evaluate the initial information and search strategy, thus preventing the propagation of errors.

Conclusion

The CAS number is an essential tool for the modern researcher, providing a clear and unambiguous identifier for chemical substances. For substituted aromatic compounds, with their often complex and varied nomenclature, a systematic and multi-faceted approach to CAS number lookup is critical. By leveraging the power of authoritative databases like CAS SciFinder-n, PubChem, and ChemSpider, and by employing a self-validating workflow that includes searching by name, structure, and formula, researchers can confidently and accurately identify their compounds of interest. This diligence underpins the reproducibility of their research and ensures clear communication within the global scientific community.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of Polysubstituted Phenols

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Polysubstituted phenols are foundational scaffolds in a vast array of critical chemical compounds, from pharmaceuticals to advanced materials.[1][2][3] The specific arrangement of substituents on the phenolic core profoundly dictates the molecule's bioactivity, chemical reactivity, and physical properties.[1] This guide moves beyond simple procedural lists to provide an in-depth analysis of modern, high-selectivity synthetic strategies. We will explore the causality behind experimental design, focusing on four powerful and versatile approaches: Transition-Metal-Catalyzed C–H Functionalization, Cycloaddition/Aromatization Reactions, Strategic Cross-Coupling on Phenolic Platforms, and ipso-Hydroxylation of Arylboronic Acids. Each section includes a discussion of the underlying mechanism, a detailed, field-tested protocol, and a comparative analysis to guide the researcher in selecting the optimal synthetic route.

Introduction: The Enduring Importance of the Phenolic Scaffold

The phenol motif is a privileged structure in medicinal chemistry and materials science. Its hydroxyl group acts as a key hydrogen bond donor and acceptor, while the aromatic ring provides a rigid scaffold for the precise three-dimensional presentation of various functional groups. This unique combination underpins the biological activity of numerous drugs.[4][5] However, classical methods for phenol synthesis, such as electrophilic aromatic substitution, often suffer from poor regioselectivity, leading to mixtures of ortho and para products and limiting access to complex substitution patterns.[6][7]

The challenge for the modern synthetic chemist is to construct polysubstituted phenols with complete control over the position of each substituent. This guide details contemporary solutions to this challenge, enabling the efficient and predictable synthesis of these high-value molecules.

Strategic Decision-Making in Phenol Synthesis

Choosing the right synthetic strategy depends on the target substitution pattern and the available starting materials. The following diagram outlines a logical workflow for navigating these choices.

Caption: Strategic workflow for selecting a synthesis protocol.

Methodology 1: Cycloaddition and Annulation Strategies

Constructing the aromatic ring from acyclic precursors offers unparalleled control over the final substitution pattern. These methods, often involving pericyclic reactions, build the desired substitution into the starting materials, which then assemble into the phenol.

Scientific Principle

Diels-Alder reactions and other cycloadditions (e.g., [3+3], [4+2], [2+2+1+1]) are powerful tools for de novo phenol synthesis.[8][9][10][11] For instance, a [4+2] cycloaddition between a substituted diene and a dienophile, followed by an aromatization step (often with loss of a small molecule), can yield highly substituted phenols with predictable regiochemistry.[3][12] A notable strategy involves the reaction of hydroxypyrones with nitroalkenes, which provides phenols with complete regiochemical control.[3]

Representative Protocol: [3+3] Cycloaddition for Tetrasubstituted Phenols

This protocol describes a divergent synthesis of tetrasubstituted phenols from vinyl sulfoxonium ylides and cyclopropenones, which can be tuned to produce different regioisomers based on the presence or absence of a copper catalyst.[11][13]

Materials:

-

Vinyl sulfoxonium ylide (1.0 equiv)

-

Diphenylcyclopropenone (1.2 equiv)

-

Copper(I) iodide (CuI) (10 mol%) - for 2,3,4,5-isomer

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon atmosphere

-

Standard glassware for anhydrous reactions

Step-by-Step Procedure (Metal-Free for 2,3,5,6-isomer):

-

To a flame-dried Schlenk flask under an inert atmosphere, add the vinyl sulfoxonium ylide (0.2 mmol, 1.0 equiv) and diphenylcyclopropenone (0.24 mmol, 1.2 equiv).

-

Add 2.0 mL of anhydrous 1,4-dioxane via syringe.

-

Seal the flask and heat the reaction mixture to 100 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2,3,5,6-tetrasubstituted phenol.

Causality and Trustworthiness:

-

Why Dioxane? Dioxane is a high-boiling, relatively non-coordinating solvent suitable for this thermal cycloaddition.

-

Why Inert Atmosphere? Prevents potential oxidation of the starting materials and product at elevated temperatures.

-

Self-Validation: The formation of a single major regioisomer, verifiable by 2D NMR (NOESY) experiments, confirms the fidelity of the cycloaddition pathway under these conditions. The alternative pathway, catalyzed by copper, yields a different, distinct regioisomer.[13]

Methodology 2: Transition-Metal-Catalyzed C–H Functionalization

Directly functionalizing the C–H bonds of a phenol is a highly atom-economical strategy for increasing molecular complexity.[2][14] These reactions often employ a directing group—in this case, the phenolic hydroxyl itself—to guide a transition metal catalyst to a specific C–H bond, typically at the ortho position.[2][15]

Scientific Principle

Palladium, rhodium, and copper catalysts are frequently used for the ortho-functionalization of phenols.[2][4] The mechanism generally involves coordination of the metal to the phenolic oxygen, followed by cyclometalation to form a five- or six-membered ring intermediate. This brings the metal catalyst into close proximity with the ortho C–H bond, enabling its cleavage and subsequent functionalization (e.g., alkenylation, amination, carbonylation).[2][15] This directed approach elegantly overcomes the inherent electronic biases of the phenol ring.

Caption: Simplified catalytic cycle for Pd-catalyzed ortho-C–H functionalization.

Representative Protocol: Palladium-Catalyzed ortho-Alkenylation of Phenols

This protocol is adapted from methods that use the unprotected phenol as the directing group for high site-selectivity.[15]

Materials:

-

Substituted Phenol (1.0 equiv)

-

Alkene (e.g., n-butyl acrylate, 1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)

-

Silver Carbonate (Ag₂CO₃, 2.0 equiv)

-

Trifluoroacetic Acid (TFA, 1.0 equiv)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Nitrogen or Argon atmosphere

Step-by-Step Procedure:

-

To a dry reaction tube, add the phenol (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and Ag₂CO₃ (1.0 mmol, 2.0 equiv).

-

Seal the tube and evacuate and backfill with an inert atmosphere (repeat 3 times).

-

Add anhydrous DCE (2.0 mL) and TFA (0.5 mmol, 1.0 equiv) via syringe.

-

Add the alkene (0.75 mmol, 1.5 equiv) via syringe.

-

Place the sealed reaction tube in a preheated block at 60 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove metal salts.

-

Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the ortho-alkenylated phenol.

Causality and Trustworthiness:

-

Why Ag₂CO₃? The silver salt often acts as both a re-oxidant for the palladium catalyst and a halide scavenger if any are present. It also serves as a base.

-

Why TFA? The acid can facilitate the C–H activation step and prevent catalyst deactivation by strongly coordinating substrates.

-

Self-Validation: The high ortho-selectivity is a key diagnostic. Analysis by ¹H NMR will show a characteristic shift and coupling pattern for the newly installed vinyl group adjacent to the hydroxyl, confirming the directing effect.

Methodology 3: ipso-Hydroxylation of Arylboronic Acids

For instances where a substituted arylboronic acid is readily available or can be synthesized, its oxidation provides a powerful and often high-yielding route to the corresponding phenol. This method is particularly valuable for late-stage functionalization.

Scientific Principle

The conversion of an arylboronic acid to a phenol involves the oxidation of the carbon-boron bond. A common and efficient method uses hydrogen peroxide under basic conditions.[16][17] The reaction proceeds through the formation of a hydroperoxy-boronate complex, followed by a 1,2-migration of the aryl group from boron to the adjacent oxygen atom. Subsequent hydrolysis of the resulting boronic ester liberates the phenol. This process is known for its speed, scalability, and use of environmentally benign reagents.[16]

Representative Protocol: Rapid, Green ipso-Hydroxylation

This protocol is based on a highly efficient, one-minute synthesis at room temperature.[16]

Materials:

-

Arylboronic Acid (1.0 equiv)

-

Hydrogen Peroxide (H₂O₂, 30% aqueous solution, 2.0 equiv)

-

Ethanol (EtOH)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Ethyl Acetate (EtOAc)

-

Brine

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve the arylboronic acid (1.0 mmol, 1.0 equiv) in ethanol (5 mL) at room temperature.

-

To the stirring solution, add the 30% H₂O₂ solution (0.23 mL, 2.0 mmol, 2.0 equiv) in one portion.

-

Stir the reaction vigorously for 1-5 minutes at room temperature. The reaction is often visually complete within a minute.

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ (10 mL) to decompose excess peroxide.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the phenol, which is often of high purity. If necessary, further purification can be achieved by chromatography or recrystallization.

Causality and Trustworthiness:

-

Why H₂O₂? It is an inexpensive, powerful, and environmentally friendly oxidant whose only byproduct is water.

-

Why Ethanol? It is a green solvent that readily dissolves both the boronic acid and the peroxide, facilitating a rapid reaction.

-

Self-Validation: The complete consumption of the starting boronic acid can be easily monitored by TLC. The identity of the product can be confirmed by ¹H NMR, observing the disappearance of the B(OH)₂ signal and the appearance of a phenolic -OH proton (which is D₂O exchangeable).

Comparative Analysis of Synthetic Strategies

| Strategy | Key Advantages | Key Limitations | Ideal For... |

| Cycloaddition / Annulation | Excellent control over complex substitution patterns; builds the ring de novo.[3][8] | Requires synthesis of often complex acyclic precursors; can have thermal requirements. | Synthesizing highly substituted or fully substituted phenols with a defined substitution pattern from the outset.[3] |

| C–H Functionalization | High atom economy; functionalizes existing phenols directly; excellent regioselectivity (ortho).[2][14] | Often limited to ortho-position; may require expensive catalysts; substrate scope can be limited by directing group compatibility.[2] | Late-stage, selective modification of a pre-existing phenol scaffold to add complexity. |

| Cross-Coupling | Versatile for C-C, C-N, C-O bond formation; wide range of commercially available coupling partners.[4] | Requires pre-functionalized phenols (e.g., halophenols); potential for catalyst poisoning. | Building molecular diversity on a simple halogenated phenol platform. |

| ipso-Hydroxylation | Very fast, high-yielding, and scalable; uses green reagents; excellent functional group tolerance.[16][17] | Dependent on the availability or synthesis of the corresponding arylboronic acid. | Rapid, late-stage introduction of a hydroxyl group onto a complex, pre-functionalized aromatic ring. |

Conclusion and Future Outlook

The synthesis of polysubstituted phenols has transitioned from classical, often unselective methods to a suite of precise and powerful strategies. Cycloaddition reactions provide unparalleled control for building complex cores from the ground up. In contrast, C–H functionalization and cross-coupling offer elegant solutions for modifying existing phenolic structures with high precision. The ipso-hydroxylation of boronic acids stands out for its efficiency and green credentials, particularly in late-stage synthesis.

Future developments will likely focus on expanding the scope of C–H functionalization beyond the ortho position, developing more sustainable and economical catalysts, and integrating these methods into automated synthesis platforms to accelerate the discovery of new drugs and materials based on the versatile phenol scaffold.

References

- A Comparative Guide to the Synthesis of Polysubstituted Phenols - Benchchem. BenchChem.

- Hu, Y., et al. (2022). Synthesis of Polysubstituted Phenols Via [3+3] Cycloaddition Reaction from Tricarbonyl Compounds and Readily Available Enaminones, Cinnamaldehydes or Arylformyl Trifluoroacetones. SSRN.

- Wei, W., et al. (2023). [2+2+1+1] Cycloaddition for de novo Synthesis of Densely Functionalized Phenols.

- Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols.

- Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condensation.

- Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. Royal Society of Chemistry.

- Practical One-Pot C–H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale.

- Divergent Synthesis of Tetrasubstituted Phenols via [3 + 3] Cycloaddition Reaction of Vinyl Sulfoxonnium Ylides with Cyclopropenones.

- C–H Activ

- Divergent Synthesis of Tetrasubstituted Phenols via [3 + 3] Cycloaddition Reaction of Vinyl Sulfoxonnium Ylides with Cyclopropenones.

- Recent Advances in the Synthesis and Applic

- C−H Activation/Borylation/Oxidation: A One-Pot Unified Route To Meta-Substituted Phenols Bearing Ortho-/Para-Directing Groups.

- C−H activation strategies for the synthesis of phenols.

- Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.

- Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.

- A scalable and green one-minute synthesis of substituted phenols.

- Synthesis of cyclopenta[b]benzofurans via biomimetic oxidative phenol–enamine [3 + 2] cycloaddition. Royal Society of Chemistry.

- Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols.

- One-Pot Synthesis of 3,5-Disubstituted and Polysubstituted Phenols from Acyclic Precursors.

- Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journals.

- Transition-metal-catalyzed synthesis of phenols and aryl thiols.

- Phenol synthesis by substitution or oxid

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 4. BJOC - Transition-metal-catalyzed synthesis of phenols and aryl thiols [beilstein-journals.org]

- 5. Transition-metal-catalyzed synthesis of phenols and aryl thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols [mdpi.com]

- 8. papers.ssrn.com [papers.ssrn.com]

- 9. [2+2+1+1] Cycloaddition for de novo Synthesis of Densely Functionalized Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 15. researchgate.net [researchgate.net]

- 16. A scalable and green one-minute synthesis of substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phenol synthesis by substitution or oxidation [organic-chemistry.org]

Application Note: Leveraging Brominated Phenols as Versatile Building Blocks in Modern Medicinal Chemistry

Introduction: The Strategic Value of Brominated Phenols

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Phenolic moieties are prevalent in a vast number of pharmaceuticals and bioactive natural products, prized for their hydrogen bonding capabilities and ability to participate in crucial protein-ligand interactions.[1] When a phenol ring is functionalized with a bromine atom, it is transformed into a highly versatile and powerful building block for medicinal chemists.

The carbon-bromine (C-Br) bond offers a unique balance of reactivity and stability. It is sufficiently labile to participate in a wide array of powerful bond-forming reactions, yet stable enough to be carried through multi-step synthetic sequences. This "handle" allows for the strategic and late-stage introduction of diverse substituents, enabling rapid exploration of a compound's structure-activity relationship (SAR). The presence of bromine can also increase a molecule's lipophilicity, which can be crucial for modulating pharmacokinetic properties like cell membrane permeability.[2] This note provides an in-depth guide to the strategic application of brominated phenols, complete with detailed protocols for key transformations that unlock their synthetic potential.

The Chemist's Toolbox: Key Transformations of Brominated Phenols

Brominated phenols serve as a lynchpin for several of the most important reactions in the medicinal chemist's arsenal. The bromine atom acts as an electrophilic site for cross-coupling, while the phenolic hydroxyl group can be leveraged as a nucleophile or protected and unveiled as needed. This dual reactivity makes them exceptionally valuable starting materials.

Figure 1: Key synthetic pathways accessible from a brominated phenol scaffold.

Protocols and Methodologies: From Theory to Practice

The following sections provide detailed, field-proven protocols for the most critical transformations involving brominated phenols. The causality behind each step is explained to ensure reproducibility and facilitate troubleshooting.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging C(sp²)-C(sp²) bonds due to its exceptional functional group tolerance and the mildness of its conditions.[3][4][5] For a bromophenol, this reaction allows the direct attachment of a new aryl, heteroaryl, or vinyl group at the position of the bromine atom, a key step in building biaryl scaffolds common in kinase inhibitors and other drug classes.[3][6]

Protocol: Synthesis of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile

This protocol details the coupling of 4-bromophenol with 4-cyanophenylboronic acid.

Materials:

-

4-Bromophenol (1.0 eq)

-

4-Cyanophenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

1,4-Dioxane and Water (4:1 mixture, degassed)

Experimental Workflow:

Figure 2: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry Schlenk flask, add 4-bromophenol, 4-cyanophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Expert Insight: The use of K₂CO₃ is critical. It is a moderately strong base that activates the boronic acid for transmetalation to the palladium center without causing unwanted side reactions with the phenol.[7]

-

-

Establish Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Causality: This step is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle.[6]

-

-

Solvent Addition: Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water. The solvent should be degassed by bubbling with argon for at least 20 minutes prior to use.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), checking for the consumption of the 4-bromophenol starting material.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel to yield the pure product.

Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation

The formation of an aryl-amine bond is fundamental in medicinal chemistry, as this linkage is present in a vast number of FDA-approved drugs. The Buchwald-Hartwig amination has revolutionized this area of synthesis, offering a mild and general method to couple aryl halides with a wide range of amines.[4][8][9][10] Using a bromophenol allows for the direct installation of primary or secondary amines, creating key aniline derivatives.

Protocol: Synthesis of 4-(phenylamino)phenol

This protocol describes the coupling of 4-bromophenol with aniline.

Materials:

-

4-Bromophenol (1.0 eq)

-

Aniline (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

-

Toluene (degassed)

Step-by-Step Procedure:

-

Glovebox Setup: Due to the air-sensitivity of the catalyst, ligand, and base, it is highly recommended to set up this reaction in an inert atmosphere glovebox. Add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry vial.

-

Expert Insight: The choice of ligand is critical for a successful Buchwald-Hartwig reaction.[8] XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes both the initial oxidative addition of the aryl bromide and the final, often rate-limiting, reductive elimination step to form the C-N bond.[10] NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the amine for the coupling step.[9]

-

-

Reactant Addition: In the glovebox, add the 4-bromophenol and aniline to the vial. Seal the vial with a screw cap containing a PTFE septum.

-

Solvent Addition: Add degassed toluene via syringe.

-

Reaction: Remove the vial from the glovebox and place it in a preheated heating block at 100 °C. Stir for 8-24 hours.

-

Monitoring & Quenching: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Work-up and Purification: Dilute with ethyl acetate and water, and proceed with an extraction, drying, and purification sequence similar to the Suzuki protocol described above.

Table 1: Comparison of Typical Cross-Coupling Conditions

| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |

| Bond Formed | C(sp²) - C(sp²) | C(sp²) - N |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Often phosphines (e.g., PPh₃) | Bulky phosphines (e.g., XPhos, RuPhos) |

| Base | Weak inorganic (K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic (NaOt-Bu, K₃PO₄) |

| Nucleophile | Organoboron species | Primary/Secondary Amine |

| Solvent | Dioxane/H₂O, Toluene, DMF | Toluene, Dioxane, THF |

| Temperature | 80 - 110 °C | 80 - 110 °C |

Copper-Catalyzed Ullmann Condensation for Diaryl Ether Synthesis

The diaryl ether motif is another privileged structure found in numerous natural products and pharmaceuticals, including antibiotics and thyroid hormone analogs. The classical Ullmann condensation provides a direct method for their synthesis by coupling an aryl halide with a phenol.[11][12] While traditional conditions required harsh temperatures and stoichiometric copper, modern ligand-accelerated protocols have made this a more accessible and reliable transformation.[13][14]

Protocol: Synthesis of 4-phenoxyphenol

This protocol details the self-condensation of 4-bromophenol, where one molecule acts as the aryl halide and another acts as the phenol nucleophile.

Materials:

-

4-Bromophenol (1.0 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

N,N'-Dimethyl-1,2-ethanediamine (DMEDA) (0.2 eq)

-

Potassium Phosphate (K₃PO₄) (2.0 eq)

-

Toluene or Dioxane (degassed)

Step-by-Step Procedure:

-

Reaction Setup: To a Schlenk tube, add 4-bromophenol, CuI, and K₃PO₄.

-

Inert Atmosphere: Evacuate and backfill the tube with argon three times.

-

Liquid Addition: Add degassed solvent (e.g., toluene) followed by the DMEDA ligand via syringe.

-

Expert Insight: The DMEDA ligand is crucial in modern Ullmann reactions. It coordinates to the copper center, increasing its solubility and catalytic activity, thereby allowing the reaction to proceed at lower temperatures (typically 110-130 °C) than the classical >200 °C conditions.[13] K₃PO₄ is an effective base for this transformation.

-

-

Reaction: Seal the tube and heat the mixture in an oil bath at 120 °C for 24 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the insoluble copper salts.

-

Purification: Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Conclusion

Brominated phenols are far more than simple halogenated intermediates; they are strategic building blocks that provide medicinal chemists with reliable and versatile access to a wide array of important chemical motifs. The C-Br bond serves as a robust handle for sophisticated palladium- and copper-catalyzed reactions, enabling the construction of C-C, C-N, and C-O bonds with high efficiency and predictability.[15] By mastering the protocols outlined in this guide, researchers can significantly accelerate their drug discovery programs, enabling the rapid synthesis and evaluation of novel chemical entities with therapeutic potential.

References

-

Mody Chemi-Pharma Ltd. Why 4-Bromophenol is Crucial in Pharmaceuticals: Global Usage Volume Insights. Liquid Bromine. [Link]

-

SynArchive. Ullmann Condensation. SynArchive. [Link]

-

Pinto, F.; Rodrigues, F.; et al. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. Published November 15, 2024. [Link]

-

Akbaba, Y.; Balaydın, H. T.; et al. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. Published November 1, 2022. [Link]

-

Gil-Ramirez, A.; Appleyard, A. N.; et al. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PMC. [Link]

-

Balaydın, H. T.; Göksu, S.; et al. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Semantic Scholar. Published May 6, 2022. [Link]

-

Dong, H.; Chen, Y.; et al. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC. [Link]

-

Balaydın, H. T.; Akbaba, Y.; et al. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. ResearchGate. Published December 15, 2025. [Link]

-

Balaydın, H. T.; Akbaba, Y.; et al. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. PubMed. Published August 4, 2023. [Link]

-

Snieckus, V.; et al. The Directed Ortho Metalation-Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Journal of the American Chemical Society. [Link]

-

Nauth, M. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Florida. [Link]

-

Nishiyama, T.; Kajimoto, T.; et al. Nickel-catalyzed cross-coupling of bromophenols with Grignard reagents in the solid phase synthesis. PubMed. [Link]

-

Dong, S.; Dong, H.; et al. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]

-

ResearchGate. Solvent-free palladium-catalyzed C–O cross-coupling of aryl bromides with phenols. ResearchGate. Published August 9, 2025. [Link]

-

Kunz, K.; Scholz, U.; Ganzer, D. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC. Published July 17, 2012. [Link]

-

Hansen, P. E.; Dong, H. Marine bromophenols, synthesis, biological effects. Encyclopedia MDPI. Published September 27, 2020. [Link]

-

Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

-

Salgado-Zamora, H. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO. [Link]

-

CyberLeninka. SYNTHESIS AND BIOLOGICAL ACTIVITY OF BROMINATED PHENOLS WITH LACTAMOMETHYL MOIETIES — NATURAL COMPOUNDS ANALOGUES. CyberLeninka. [Link]

-

Al-Masum, M.; Kumar, D. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Published September 24, 2020. [Link]

-

Khan, I.; et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Published October 23, 2020. [Link]

-

Solorio-Alvarado, C. R.; et al. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances. Published May 15, 2018. [Link]

-

Jensen, K. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Published February 25, 2008. [Link]

-

Roughley, S. D.; Jordan, A. M. Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Published July 31, 2020. [Link]

-

The Organic Chemist. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Published April 3, 2025. [Link]

-

Tu, N. P.; et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Published September 16, 2024. [Link]

-

Roughley, S. D.; Jordan, A. M. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Published July 31, 2020. [Link]

-

D’Oria, D.; et al. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. [Link]

-

Clayden, J.; et al. Sulfoxide-mediated oxidative cross-coupling of phenols. University of Southampton. Published January 15, 2020. [Link]

-

Bellina, F.; et al. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development. Published December 3, 2009. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. youtube.com [youtube.com]

- 11. synarchive.com [synarchive.com]

- 12. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 13. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 15. modychem.co [modychem.co]

Application Note & Protocol: Advanced Analytical Methods for the Quantification of Halogenated Phenols

Abstract

Halogenated phenols represent a class of compounds with significant environmental and toxicological importance. Their prevalence as industrial byproducts, pesticides, and disinfection byproducts necessitates robust and sensitive analytical methods for their quantification in diverse matrices such as water, soil, and biological tissues. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art analytical techniques for quantifying these challenging analytes. We delve into the causality behind methodological choices, from sample preparation and derivatization to instrumental analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Detailed, field-proven protocols are provided, underpinned by authoritative standards from bodies such as the U.S. Environmental Protection Agency (EPA), to ensure scientific integrity and trustworthy, reproducible results.

Introduction: The Analytical Imperative

Halogenated phenols, including chlorinated and brominated variants, are priority pollutants due to their persistence, bioaccumulation potential, and toxicity.[1] Their accurate quantification at trace levels is crucial for environmental monitoring, assessing human exposure, and ensuring the safety of pharmaceutical products and drinking water.[2] However, their analysis is often complicated by their polarity, low volatility, and the complexity of sample matrices. This guide is structured to navigate these challenges, providing a logical framework for method development and application.

Foundational Strategy: Sample Preparation & Extraction

The primary goal of sample preparation is to isolate the target halogenated phenols from the sample matrix, concentrate them, and remove interfering substances. The choice of technique is fundamentally dictated by the matrix (e.g., water, soil, plasma) and the physicochemical properties of the target analytes.

Key Extraction Techniques

-

Liquid-Liquid Extraction (LLE): A traditional and robust technique, LLE is based on the differential solubility of the analytes between two immiscible liquid phases. For phenols in aqueous samples, the sample is first acidified (pH ≤ 2) to protonate the phenolic hydroxyl group, reducing its water solubility and facilitating its partition into an organic solvent like dichloromethane (DCM).[3][4] This is a cornerstone of EPA methods 604 and 625.1.[4][5] The primary drawback is the large volume of hazardous organic solvent required.[1]

-

Solid-Phase Extraction (SPE): SPE has become the preferred method for its efficiency, lower solvent consumption, and potential for automation.[1][6] For phenols, reversed-phase sorbents (e.g., polystyrene-divinylbenzene, PS-DVB) are commonly used.[1] The process involves conditioning the sorbent, loading the acidified sample, washing away interferences, and eluting the retained phenols with a small volume of an appropriate solvent like dichloromethane or methanol.[7]

Workflow for Sample Extraction from Water

The following diagram illustrates a typical workflow for extracting halogenated phenols from an aqueous matrix using Solid-Phase Extraction.

Caption: General workflow for Solid-Phase Extraction (SPE) of phenols from water.

The Role of Derivatization in GC Analysis

Gas chromatography requires analytes to be volatile and thermally stable. While some less polar phenols can be analyzed directly, many halogenated phenols contain polar hydroxyl groups that lead to poor peak shape (tailing) and low sensitivity.[2][8] Derivatization is a chemical reaction that converts these polar groups into less polar, more volatile functional groups, significantly improving chromatographic performance.[8][9]

-

Causality: The active hydrogen on the phenolic hydroxyl group is replaced with a non-polar group. This blocks hydrogen bonding, reduces polarity, and increases the compound's vapor pressure, making it amenable to GC analysis.[9]